molecular formula C11H11N3O2S B14916032 N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide

N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide

Katalognummer: B14916032
Molekulargewicht: 249.29 g/mol
InChI-Schlüssel: RGBZTIDNPPXESF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a hydroxy-phenylethyl group that contributes to its chemical reactivity and potential therapeutic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of 2-hydroxy-2-phenylethylamine with 1,2,5-thiadiazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antibacterial properties. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-hydroxy-2-phenylethyl)acetamide
  • N-(2-hydroxy-2-phenylethyl)-2-phenylacetamide
  • N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide

Uniqueness

N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide stands out due to its thiadiazole ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and a broader spectrum of biological activities.

Eigenschaften

Molekularformel

C11H11N3O2S

Molekulargewicht

249.29 g/mol

IUPAC-Name

N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide

InChI

InChI=1S/C11H11N3O2S/c15-10(8-4-2-1-3-5-8)7-12-11(16)9-6-13-17-14-9/h1-6,10,15H,7H2,(H,12,16)

InChI-Schlüssel

RGBZTIDNPPXESF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=NSN=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.